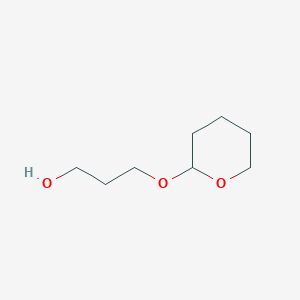

3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol can be synthesized through the reaction of 3-chloro-1-propanol with dihydropyran in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the tetrahydropyranyl ether .

Industrial Production Methods

Industrial production of this compound often involves the same synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The tetrahydropyranyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Acidic or basic conditions can facilitate the substitution reactions.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted ethers or alcohols.

Wissenschaftliche Forschungsanwendungen

3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol is widely used in scientific research, particularly in organic synthesis. It serves as a protecting group for alcohols, allowing chemists to selectively modify other parts of a molecule without affecting the alcohol functionality . This compound is also used in the synthesis of complex natural products and pharmaceuticals .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol, also known as 1-Propanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy] (CAS No. 2162-33-6), is a chemical compound with the molecular formula C8H16O3 and a molecular weight of approximately 160.21 g/mol. This compound features a tetrahydro-2H-pyran moiety linked to a propanol backbone, which has implications for its biological activity and potential applications in pharmaceuticals and organic chemistry .

The compound exists as a colorless liquid and is soluble in water, which enhances its applicability in various biological systems. Its structure allows for interactions that may enhance the permeability of other drugs across biological membranes, making it a candidate for drug formulation strategies .

Antileishmanial Properties

Recent studies have highlighted the potential of tetrahydropyrans, including derivatives like this compound, in combating Leishmaniasis. Research indicates that compounds related to tetrahydropyrans exhibit significant antileishmanial activity against Leishmania donovani, the causative agent of visceral leishmaniasis .

In vitro assays demonstrated that these compounds effectively inhibited the growth of L. donovani promastigotes, suggesting a promising avenue for novel therapies against this neglected tropical disease. The mechanism of action appears to involve the production of reactive oxygen species (ROS), which contribute to the cytotoxic effects observed in treated parasites .

Cytotoxicity and Selectivity

Cytotoxicity tests using the THP-1 cell line have been conducted to assess the safety profile of 3-((Tetrahydro-2H-pyran-2-yloxy)propan-1-ol). The selectivity index (SI), calculated as the ratio of CC50 (the concentration that kills 50% of cells) to IC50 (the concentration that inhibits 50% growth), provides insights into the therapeutic window of this compound. A higher SI indicates a favorable safety profile .

Case Studies

Case Study 1: In Vitro Efficacy Against Leishmania donovani

In a controlled laboratory setting, researchers synthesized various tetrahydropyran derivatives and evaluated their efficacy against L. donovani. The study reported an IC50 value for one derivative at approximately 5 µM, indicating strong antileishmanial activity. The selectivity index was calculated to be greater than 10, suggesting low cytotoxicity towards mammalian cells .

Case Study 2: Mechanistic Insights

Another investigation focused on understanding the mechanism by which tetrahydropyrans exert their effects on L. donovani. It was found that these compounds induce oxidative stress within the parasite, leading to cell death. This study utilized confocal microscopy to visualize the localization of reactive species within parasitic cells treated with 3-((Tetrahydro-2H-pyran-2-yloxy)propan-1-ol), confirming its role in promoting ROS generation .

Comparative Analysis

To better understand the uniqueness of 3-((Tetrahydro-2H-pyran-2-yloxy)propan-1-ol), a comparison with similar compounds was conducted:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 1-Propanol, 2-(tetrahydro-2H-pyran-2-yloxy) | C8H16O3 | 0.95 |

| 1-Butanol, 3-(tetrahydro-2H-pyran-2-yloxy) | C9H18O3 | 0.95 |

| 4-(1,3-Dioxolan-2-yl)butan-1-ol | C8H16O3 | 0.91 |

| (2S)-2-(tetrahydro-2H-pyran-2-yloxy)propan-1-ol | C8H16O3 | 0.88 |

The structural arrangement of functional groups in 3-((Tetrahydro-2H-pyran-2-yloxy)propan-1-o distinguishes it from these similar compounds, conferring unique biological activities and properties .

Eigenschaften

IUPAC Name |

3-(oxan-2-yloxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c9-5-3-7-11-8-4-1-2-6-10-8/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQJFSZRLAICJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445972 | |

| Record name | 3-tetrahydropyranyloxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2162-33-6 | |

| Record name | 3-tetrahydropyranyloxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.